冠福碱A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

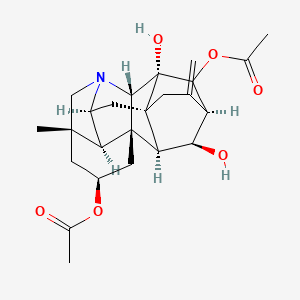

The compound [(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate is a complex organic molecule with a unique heptacyclic structure. It is characterized by multiple stereocenters and functional groups, including hydroxyl, acetoxy, and methylidene groups. This compound is of significant interest in the fields of medicinal chemistry and natural product synthesis due to its intricate structure and potential biological activities .

科学研究应用

[(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate: has several scientific research applications:

Chemistry: It serves as a model compound for studying complex organic synthesis and stereochemistry.

Biology: The compound’s biological activities are of interest for potential therapeutic applications.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It may be used in the development of new materials or as a precursor for other complex molecules

作用机制

Guan-fu base A, also known as [(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-10-Acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate, is a novel heterocyclic antiarrhythmic drug . This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

Guan-fu base A primarily targets CYP2D6 , a key enzyme involved in drug metabolism . It acts as a potent noncompetitive inhibitor of CYP2D6 in human liver microsomes and the human recombinant form . It also inhibits CYP2D in monkey and dog microsomes . It also targets sodium channels , acting as a blocker .

Mode of Action

Guan-fu base A interacts with its targets by inhibiting their activity. It inhibits CYP2D6, which results in reduced metabolic activity of drugs that are substrates of this enzyme . As a sodium channel blocker, it inhibits the flow of sodium ions, which can affect the electrical activity of cells .

Biochemical Pathways

The inhibition of CYP2D6 by Guan-fu base A can affect various biochemical pathways involved in drug metabolism . Additionally, by blocking sodium channels, it can influence the electrical activity of cells, which is crucial in the regulation of heart rhythm .

Pharmacokinetics

The pharmacokinetics of Guan-fu base A involves its absorption, distribution, metabolism, and excretion (ADME). It has been found in human urine, indicating that it is metabolized and excreted by the body . .

Result of Action

The inhibition of CYP2D6 by Guan-fu base A can lead to reduced metabolic activity of drugs that are substrates of this enzyme, potentially affecting their therapeutic effects . Its action as a sodium channel blocker can help regulate heart rhythm, making it useful in the treatment of arrhythmias .

Action Environment

The action of Guan-fu base A can be influenced by various environmental factors. For example, the presence of other drugs that are substrates of CYP2D6 can affect its inhibitory action on this enzyme . .

生化分析

Biochemical Properties

Guan-fu base A interacts with various enzymes and proteins, particularly the cytochrome P450 (CYP2D6) enzyme . It acts as a potent noncompetitive inhibitor of CYP2D6 .

Cellular Effects

Guan-fu base A has been observed to have significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of CYP2D6, which plays a crucial role in drug metabolism .

Molecular Mechanism

At the molecular level, Guan-fu base A exerts its effects by binding to the CYP2D6 enzyme and inhibiting its activity . This interaction results in changes in drug metabolism, which can influence the efficacy and toxicity of certain drugs .

Temporal Effects in Laboratory Settings

In laboratory settings, Guan-fu base A has been observed to have long-term effects on cellular function. It has been found to inhibit the activity of CYP2D6 over extended periods .

Dosage Effects in Animal Models

The effects of Guan-fu base A have been studied in animal models. It has been found that the effects of Guan-fu base A vary with different dosages .

Metabolic Pathways

Guan-fu base A is involved in the metabolic pathway of drug metabolism, where it interacts with the CYP2D6 enzyme . It can influence metabolic flux and metabolite levels by inhibiting the activity of this enzyme .

Transport and Distribution

Guan-fu base A is transported and distributed within cells and tissues. It interacts with various transporters and binding proteins, which can influence its localization and accumulation .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include:

Formation of the core heptacyclic structure: This is achieved through a series of cyclization reactions, often involving Diels-Alder reactions and other pericyclic processes.

Introduction of functional groups: Hydroxyl, acetoxy, and methylidene groups are introduced through selective functionalization reactions, such as hydroxylation, acetylation, and alkylation.

Stereochemical control: The synthesis requires careful control of stereochemistry to ensure the correct configuration at each stereocenter

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of catalysts, optimized reaction conditions, and purification techniques to isolate the desired product with high purity .

化学反应分析

Types of Reactions

[(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate: undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

Reduction: The compound can undergo reduction reactions to convert double bonds to single bonds or reduce carbonyl groups to alcohols.

Substitution: Functional groups such as acetoxy can be substituted with other groups through nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones, while reduction of double bonds may yield saturated hydrocarbons .

相似化合物的比较

[(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate: can be compared with other similar compounds, such as:

[(1S,3R,5S,8S,9R,11R,14R,16S,17R,18S,19S)-9,10,19-trihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate: This compound has a similar core structure but differs in the functional groups attached.

[(1S,3S,5R,8S,9S,10S,11R,14R,16S,17R,18S,19S)-10,19-diacetyloxy-9-hydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] 2-methylpropanoate: This compound also shares a similar structure but has different substituents.

The uniqueness of [(1S,3S,5S,8S,9R,11R,14R,16S,17R,18S,19S)-10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate lies in its specific combination of functional groups and stereochemistry, which contribute to its distinct chemical and biological properties .

属性

CAS 编号 |

1394-48-5 |

|---|---|

分子式 |

C24H31NO6 |

分子量 |

429.5 g/mol |

IUPAC 名称 |

[(1S,3S,5R,8S,9R,10R,11R,14R,16S,17R,18S,19S)-10-acetyloxy-9,19-dihydroxy-5-methyl-12-methylidene-7-azaheptacyclo[9.6.2.01,8.05,17.07,16.09,14.014,18]nonadecan-3-yl] acetate |

InChI |

InChI=1S/C24H31NO6/c1-10-5-22-8-14-17-21(4)6-13(30-11(2)26)7-23(17)18(22)16(28)15(10)19(31-12(3)27)24(22,29)20(23)25(14)9-21/h13-20,28-29H,1,5-9H2,2-4H3/t13-,14-,15+,16+,17+,18+,19+,20-,21-,22+,23-,24-/m0/s1 |

InChI 键 |

OGNUSOJAYIHLNS-UVXYKNMHSA-N |

SMILES |

CC(=O)OC1CC2(CN3C4C2C5(C1)C3C6(C(C7C(C5C6(C4)CC7=C)O)OC(=O)C)O)C |

手性 SMILES |

CC(=O)O[C@H]1C[C@]2(CN3[C@@H]4[C@H]2[C@]5(C1)[C@H]3[C@]6([C@@H]([C@H]7[C@H]([C@@H]5[C@]6(C4)CC7=C)O)OC(=O)C)O)C |

规范 SMILES |

CC(=O)OC1CC2(CN3C4C2C5(C1)C3C6(C(C7C(C5C6(C4)CC7=C)O)OC(=O)C)O)C |

产品来源 |

United States |

Q1: What is the primary mechanism of action of Guan-fu base A (GFA) in exerting its antiarrhythmic effects?

A1: GFA primarily acts by blocking fast sodium channels in cardiac cells. [] This inhibition reduces the rapid influx of sodium ions, ultimately decreasing the maximum rate of depolarization (Vmax) of action potentials. [, , , ] This action helps to suppress abnormal electrical activity in the heart, thus preventing arrhythmias.

Q2: How does the sodium channel blocking action of GFA compare to other Class I antiarrhythmic agents?

A2: GFA exhibits slower kinetics in its rate-dependent block of Vmax compared to agents like mexiletine but displays a slower recovery from block than lorcainide or quinidine. [] This suggests a unique interaction profile with sodium channels.

Q3: Beyond sodium channel blockade, does GFA affect other ionic currents in cardiac cells?

A3: Yes, studies show that GFA inhibits the delayed rectifier potassium current (Ik) in guinea pig ventricular myocytes. [] This action may contribute to the prolongation of cardiac repolarization observed with GFA.

Q4: Does GFA influence the heart rate through interactions with the sinoatrial node?

A4: Yes, GFA demonstrates a direct effect on the sinoatrial node, leading to a decrease in the spontaneous electrical discharge rate, resulting in bradycardia. [] This effect is not mediated through calcium channel or beta-adrenergic receptor blockade, suggesting a unique mechanism.

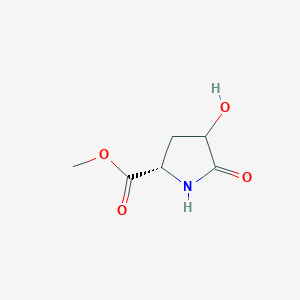

Q5: What is the molecular formula and weight of Guan-fu base A?

A5: Guan-fu base A has the molecular formula C26H33NO7 and a molecular weight of 471.55 g/mol. [, ]

Q6: What type of natural product is Guan-fu base A and what is its core structure?

A6: GFA is a C20-diterpenoid alkaloid. [, ] It belongs to the hetisine-type diterpenoid alkaloids, characterized by a complex hexacyclic ring system. []

Q7: What spectroscopic techniques are useful in characterizing the structure of GFA?

A7: Various spectroscopic methods are employed to elucidate the structure of GFA, including:

- NMR spectroscopy: 1H NMR, 13C NMR, 1H-1HCOSY, HMQC, and HMBC provide crucial information about the connectivity and spatial arrangement of atoms within the molecule. [, ]

- Mass spectrometry: High-resolution mass spectrometry (HR-MS) helps determine the exact molecular mass and formula. []

- Infrared spectroscopy (IR): Offers insights into the functional groups present in the molecule. []

- X-ray diffraction analysis: Provides a three-dimensional structure of the molecule when crystals are available. [, ]

Q8: What experimental models have been used to demonstrate the antiarrhythmic activity of GFA?

A8: Several in vitro and in vivo models have been employed, including:

- Isolated heart preparations: GFA reduced ventricular tachycardia and fibrillation induced by potassium-free and high-calcium solutions in Langendorff-perfused rat hearts. []

- Conscious animal models: GFA increased the threshold for arrhythmias induced by beiwutine in rats and reversed ouabain-induced ventricular tachycardia in dogs. []

- Anesthetized animal models: GFA protected against acetylcholine-induced atrial fibrillation in dogs. []

Q9: Are there any clinical trials investigating the efficacy of GFA in treating arrhythmias in humans?

A9: Yes, clinical trials have been conducted to evaluate the efficacy and safety of GFA in treating various types of arrhythmias in humans, including ventricular premature beats, ventricular tachycardia, and supraventricular tachycardia. [, , , , ]

Q10: What is known about the pharmacokinetic profile of GFA?

A10: While detailed pharmacokinetic data is limited in the provided abstracts, studies in rabbits have investigated the plasma concentration of GFA after intravenous administration of different dosages. [] Further research is necessary to fully elucidate the absorption, distribution, metabolism, and excretion (ADME) profile of GFA in humans.

Q11: Does GFA affect myocardial contractility at therapeutic doses?

A11: Studies suggest that GFA has minimal negative inotropic effects at doses that effectively suppress arrhythmias. [] While GFA can decrease heart rate and prolong the PR interval, its effects on myocardial contractility in anesthetized dogs were minimal. [] It also showed no significant impact on stroke volume or cardiac output in conscious dogs. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5S,6S,7R)-7-Amino-6-hydroxyspiro[4.4]nonane-1-carboxylic acid](/img/structure/B1143315.png)